Physiologic Acylation Kinetics: Amide vs. Depsipeptide
When assayed against the B. subtilis penicillin‑sensitive D‑alanine carboxypeptidase, the depsipeptide analog Ac2‑L‑Lys‑D‑Ala‑D‑lactate was hydrolyzed 15‑fold faster than the amide substrate (R)‑2‑((R)‑2‑((S)‑2,6‑Diacetamidohexanamido)propanamido)propanoic acid (Ac2‑L‑Lys‑D‑Ala‑D‑Ala). The E. coli enzyme showed a 4‑fold acceleration for the ester. This difference arises because the ester bond accelerates the rate‑limiting acylation step (k2), shifting the kinetic bottleneck away from the physiological acylation event and rendering the ester unsuitable for studies of the natural peptidoglycan cross‑linking mechanism [1].
| Evidence Dimension | Relative hydrolysis rate (fold difference) of depsipeptide ester vs. amide substrate |
|---|---|
| Target Compound Data | Ac2‑L‑Lys‑D‑Ala‑D‑Ala amide; baseline rate = 1.0 |
| Comparator Or Baseline | Ac2‑L‑Lys‑D‑Ala‑D‑lactate ester; B. subtilis enzyme: rate = 15; E. coli enzyme: rate = 4 |
| Quantified Difference | Ester hydrolyzed 15‑fold faster (B. subtilis) and 4‑fold faster (E. coli) than the amide |
| Conditions | Purified penicillin‑sensitive D‑alanine carboxypeptidases from B. subtilis, E. coli, and S. aureus; 37 °C; pH 7.5–8.0 |
Why This Matters
Procurement of the amide substrate ensures that kinetic measurements reflect the physiologically rate‑limiting acylation step, which is essential for β‑lactam screening and PBP mechanistic studies.
- [1] Rasmussen JR, Strominger JL. Utilization of a depsipeptide substrate for trapping acyl‑enzyme intermediates of penicillin‑sensitive D‑alanine carboxypeptidases. Proc Natl Acad Sci U S A. 1978;75(1):84-88. doi:10.1073/pnas.75.1.84. View Source
